

solubility of 2-Chlorophenylacetic acid in organic solvents

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Compound of Interest

Compound Name: 2-Chlorophenylacetic acid

Cat. No.: B042575

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An In-depth Technical Guide on the Solubility of **2-Chlorophenylacetic Acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-Chlorophenylacetic acid** in a range of organic solvents. Understanding the solubility of this compound is critical for its purification, crystallization, and formulation in various industrial applications, particularly in the pharmaceutical and agrochemical sectors. **2-Chlorophenylacetic acid** serves as a key intermediate in the synthesis of several active pharmaceutical ingredients, including the non-steroidal anti-inflammatory drug diclofenac.^{[1][2]}

Quantitative Solubility Data

The solubility of **2-Chlorophenylacetic acid** has been determined in twelve organic solvents at temperatures ranging from 273.15 K to 318.15 K. The experimental data, presented as mole fraction solubility (x_1), reveals that solubility increases with temperature in all tested solvents.^[2]^[3] The order of solubility in the different solvents at a given temperature is generally as follows: 2-butanone > acetone > isopropanol > ethyl acetate > n-propanol > isobutanol > n-butanol > acetonitrile > toluene > ethylbenzene > cyclohexane > water.^{[1][2][3]}

The following tables summarize the mole fraction solubility of **2-Chlorophenylacetic acid** in the specified solvents at various temperatures.

Table 1: Mole Fraction Solubility (x_1) of **2-Chlorophenylacetic Acid** in Ketone and Ester Solvents

Temperature (K)	2-Butanone	Acetone	Ethyl Acetate
273.15	0.3845	0.3701	0.2814
278.15	0.4258	0.4085	0.3167
283.15	0.4691	0.4489	0.3541
288.15	0.5142	0.4912	0.3935
293.15	0.5609	0.5352	0.4348
298.15	0.6089	0.5807	0.4779
303.15	0.6582	0.6275	0.5226
308.15	0.7083	0.6754	0.5688
313.15	0.7591	0.7241	0.6163
318.15	0.8103	0.7734	0.6649

Table 2: Mole Fraction Solubility (x_1) of **2-Chlorophenylacetic Acid** in Alcohols

Temperature (K)	n-Propanol	Isopropanol	n-Butanol	Isobutanol
283.15	0.2798	0.2986	0.2451	0.2513
288.15	0.3145	0.3358	0.2778	0.2845
293.15	0.3513	0.3751	0.3126	0.3198
298.15	0.3901	0.4163	0.3494	0.3571
303.15	0.4308	0.4593	0.3881	0.3963
308.15	0.4732	0.5039	0.4286	0.4373
313.15	0.5171	0.5501	0.4708	0.4801
318.15	0.5624	0.5976	0.5146	0.5245

Table 3: Mole Fraction Solubility (x_1) of **2-Chlorophenylacetic Acid** in Other Organic Solvents

Temperature (K)	Toluene	Acetonitrile	Ethylbenzene	Cyclohexane
283.15	0.1058	0.1987	0.0854	0.0215
288.15	0.1254	0.2298	0.1021	0.0278
293.15	0.1471	0.2631	0.1208	0.0351
298.15	0.1708	0.2985	0.1415	0.0434
303.15	0.1964	0.3359	0.1641	0.0526
308.15	0.2238	0.3751	0.1885	0.0627
313.15	0.2529	0.4159	0.2146	0.0736
318.15	0.2836	0.4582	0.2423	0.0852

Experimental Protocol: Isothermal Saturation Method

The solubility data presented was determined using the isothermal saturation method.^{[1][2]}

This widely accepted technique involves achieving a solid-liquid phase equilibrium at a constant temperature.

Materials and Apparatus:

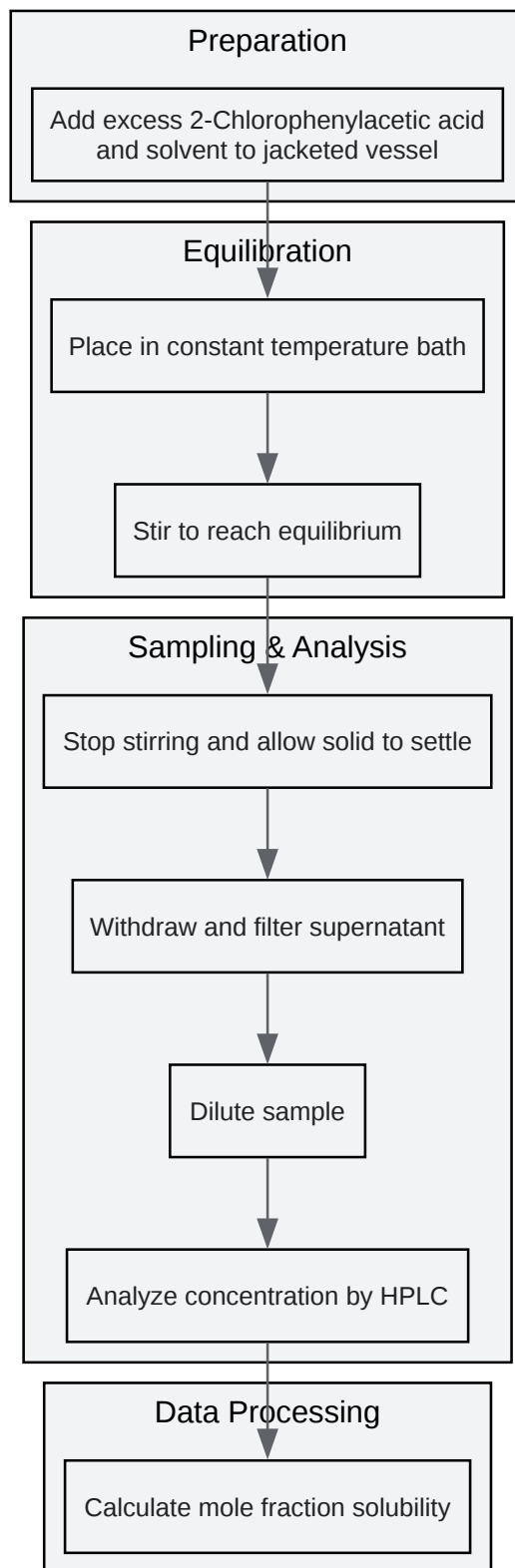
- Solute: **2-Chlorophenylacetic acid** (purity > 99%)
- Solvents: Toluene, water, acetonitrile, ethyl acetate, ethylbenzene, n-propanol, isopropanol, n-butanol, isobutanol, cyclohexane, 2-butanone, and acetone (analytical grade)
- Apparatus: 100 mL jacketed glass vessel, magnetic stirrer, constant-temperature water bath, high-performance liquid chromatograph (HPLC).^[2]

Procedure:

- An excess amount of **2-Chlorophenylacetic acid** is added to a 100 mL jacketed glass vessel containing approximately 60 mL of the selected solvent.^[2]
- The vessel is sealed and placed in a constant-temperature water bath to maintain the desired temperature.
- A magnetic stirrer is used to agitate the mixture to ensure thorough mixing and facilitate the dissolution process until equilibrium is reached.
- Once equilibrium is achieved, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.
- A sample of the supernatant is carefully withdrawn, filtered to remove any solid particles, and appropriately diluted.
- The concentration of **2-Chlorophenylacetic acid** in the diluted sample is determined using a high-performance liquid chromatograph (HPLC).^[2]
- The mole fraction solubility (x_1) is calculated from the measured concentration.

Visualizations

The following diagram illustrates the general experimental workflow for the determination of solubility using the isothermal saturation method.



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Caption: Experimental workflow for solubility determination.

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References

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